molecular formula C8H5Br B014332 1-Bromo-4-ethynylbenzene CAS No. 766-96-1

1-Bromo-4-ethynylbenzene

Cat. No. B014332
Key on ui cas rn: 766-96-1
M. Wt: 181.03 g/mol
InChI Key: LTLVZQZDXQWLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989475B2

Procedure details

To a solution of zinc bromide (9.0 g, 40 mmol) in anhydrous THF (100 mL) at room temperature under a nitrogen atmosphere was added a solution of ethynyl magnesium bromide (0.5 M in THF, 60 mL, 30 mmol). After 5 minutes 4-bromo-iodobenzene was added (5.64 g, 20 mmol) followed by tetrakis triphenyl phosphine palladium (0) (1.15 g, 1.0 mmol). The reaction was stirred at room temperature for 18 hours. The reaction mixture was poured into brine and extracted with ether (4×100 mL). The ether layer was washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography with hexanes to give the title compound as a yellow solid. 1H NMR (CDCl3, 500 MHz): δ 7.51 (d, J=8.5 Hz, 2H), 7.4 (d, J=8.5 Hz, 1H), 3.16 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenyl phosphine palladium (0)
Quantity
1.15 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ethynyl magnesium bromide
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
9 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Br)#[CH:2].[Br:5][C:6]1[CH:11]=[CH:10][C:9](I)=[CH:8][CH:7]=1>C1COCC1.[Cl-].[Na+].O.[Br-].[Zn+2].[Br-]>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:1]#[CH:2])=[CH:8][CH:7]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Two
Name
tetrakis triphenyl phosphine palladium (0)
Quantity
1.15 g
Type
reactant
Smiles
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
ethynyl magnesium bromide
Quantity
60 mL
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
9 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×100 mL)
WASH
Type
WASH
Details
The ether layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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